Alvimopan is a peripherally acting μ opioid antagonist. It is used to avoid postoperative ileus following small or large bowel resection and accelerates the gastrointestinal recovery period.
Alvimopan anhydrous is an Opioid Antagonist. The mechanism of action of alvimopan anhydrous is as an Opioid Antagonist.
Alvimopan is a synthetic trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine with peripherally selective opioid mu receptor antagonist activity. Alvimopan is a selective and competitive antagonist at mu-opioid receptors, found in myenteric and submucosal neurons and the immune cells of the lamina propria in the human gut. Upon administration, this agent binds to mu-opioid receptors in the gut, thereby reversing opioid-related disturbances in gut motility. Alvimopan is approximately three to nine times more potent than naloxone.
Alvimopan dihydrate
CAS No.: 170098-38-1
Cat. No.: VC0518220
Molecular Formula: C25H34N2O5
Molecular Weight: 442.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170098-38-1 |
|---|---|
| Molecular Formula | C25H34N2O5 |
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | 2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate |
| Standard InChI | InChI=1S/C25H32N2O4.H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);1H2/t18-,20-,25+;/m0./s1 |
| Standard InChI Key | XSTFUWQLHMJPFG-NABRLNOVSA-N |
| Isomeric SMILES | C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O.O |
| SMILES | CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O.O |
| Canonical SMILES | CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Alvimopan dihydrate is chemically designated as N-[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]glycine dihydrate . The compound’s stereochemistry is critical to its pharmacological activity, with absolute configurations at the C3 and C4 positions of the piperidine ring (3R,4R) and a chiral center at the benzyl carbon (2S) .
Table 1: Key Chemical Properties of Alvimopan Dihydrate
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂₅H₃₂N₂O₄·2H₂O | |
| Molecular Weight | 460.56 g/mol | |
| CAS Registry Number | 170098-38-1 | |
| SMILES Notation | C[C@@]1(C@@HCN(CC@HC(NCC(O)=O)=O)CC1)C3=CC(O)=CC=C3.O | |
| InChI Key | USPVLEIQIUNQGE-DBFLIVQGSA-N | |
| Crystal Form | Dihydrate |
Physicochemical Stability
The dihydrate form enhances stability under standard storage conditions (20–25°C), reducing hygroscopicity compared to the anhydrous form . X-ray diffraction studies confirm that the water molecules occupy specific lattice positions, forming hydrogen bonds with the carboxylate group of the glycine moiety .
Mechanism of Action and Pharmacodynamics
Opioid Receptor Antagonism
Alvimopan dihydrate selectively antagonizes peripheral μ-opioid receptors with a dissociation constant (Ki) of 0.2 ng/mL, exhibiting 40-fold greater affinity for μ-receptors than κ- or δ-subtypes . Unlike centrally acting antagonists (e.g., naloxone), its zwitterionic structure limits blood-brain barrier penetration, preserving opioid analgesia while reversing gastrointestinal opioid effects .
Gastrointestinal Motility Enhancement
By blocking enteric μ-receptors, alvimopan dihydrate inhibits opioid-induced delays in gastric emptying and colonic transit. In vivo models show restored migrating motor complex (MMC) activity within 6 hours post-administration, correlating with accelerated passage of charcoal meals in rodent ileus models .
Pharmacokinetic Profile
Table 2: Pharmacokinetic Parameters of Alvimopan Dihydrate
Absorption and Distribution
Following oral administration, alvimopan dihydrate undergoes slow absorption due to high receptor affinity in the gut, achieving peak plasma concentrations (Cₘₐₓ) of 10–15 ng/mL within 2 hours . The volume of distribution (30 L) reflects limited tissue penetration beyond the gastrointestinal tract .
Metabolism and Excretion
Intestinal microbiota mediate hydrolysis of the amide bond, producing the inactive metabolite ADL 08-0011 . Less than 0.1% of the parent drug undergoes hepatic CYP450 metabolism, minimizing drug-drug interactions .
Clinical Efficacy in Postoperative Ileus
Phase III Trial Outcomes
Five randomized, double-blind trials (n = 2,487) evaluated alvimopan dihydrate in bowel resection patients .
GI-3 Recovery: Time to tolerating solid food + first flatus/bowel movement. Δ = Difference vs. placebo.
Subgroup Analyses
Patients receiving PCA opioids derived greater benefit, with GI-3 recovery accelerated by 15–22 hours compared to non-PCA cohorts . This suggests synergistic reversal of exogenous and endogenous opioid effects on gut motility.
| Adverse Event | Alvimopan (n=1,012) | Placebo (n=1,007) |
|---|---|---|
| Nausea | 12.3% | 13.1% |
| Vomiting | 8.9% | 9.4% |
| Hypokalemia | 6.2% | 6.8% |
| Postoperative Ileus | 4.1% | 7.3% |
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